2-(4-(Hydroxymethyl)phenoxy)ethanol 2-(4-(Hydroxymethyl)phenoxy)ethanol
Brand Name: Vulcanchem
CAS No.: 102196-18-9
VCID: VC2275271
InChI: InChI=1S/C9H12O3/c10-5-6-12-9-3-1-8(7-11)2-4-9/h1-4,10-11H,5-7H2
SMILES: C1=CC(=CC=C1CO)OCCO
Molecular Formula: C9H12O3
Molecular Weight: 168.19 g/mol

2-(4-(Hydroxymethyl)phenoxy)ethanol

CAS No.: 102196-18-9

Cat. No.: VC2275271

Molecular Formula: C9H12O3

Molecular Weight: 168.19 g/mol

* For research use only. Not for human or veterinary use.

2-(4-(Hydroxymethyl)phenoxy)ethanol - 102196-18-9

Specification

CAS No. 102196-18-9
Molecular Formula C9H12O3
Molecular Weight 168.19 g/mol
IUPAC Name 2-[4-(hydroxymethyl)phenoxy]ethanol
Standard InChI InChI=1S/C9H12O3/c10-5-6-12-9-3-1-8(7-11)2-4-9/h1-4,10-11H,5-7H2
Standard InChI Key HICCZTUIGGIKQZ-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CO)OCCO
Canonical SMILES C1=CC(=CC=C1CO)OCCO

Introduction

Chemical Identity and Structural Characteristics

Basic Identification

2-(4-(Hydroxymethyl)phenoxy)ethanol is an organic compound with the molecular formula C₉H₁₂O₃ and a molecular weight of 168.19 g/mol . It is uniquely identified by its CAS Registry Number 102196-18-9 . The compound belongs to the phenoxy ethanol family but is distinguished by the presence of a hydroxymethyl group at the para position of the phenyl ring.

Structural Features

The molecular structure of 2-(4-(Hydroxymethyl)phenoxy)ethanol consists of a phenyl ring substituted with a hydroxymethyl group at the para position. The phenyl ring is connected to an ethanol moiety through an oxygen atom, forming the phenoxy ethanol backbone. This arrangement of functional groups contributes to its particular physicochemical properties and potential applications. The presence of two hydroxyl groups (-OH) in the molecule—one from the hydroxymethyl substituent and another from the terminal ethanol group—provides potential sites for hydrogen bonding and reactivity.

Physicochemical Properties

Physical Properties

2-(4-(Hydroxymethyl)phenoxy)ethanol exhibits distinct physical characteristics that define its behavior in various environments. The compound has a density of approximately 1.2±0.1 g/cm³, indicating it is denser than water . Its boiling point is relatively high at 341.2±22.0 °C at standard pressure (760 mmHg), suggesting strong intermolecular forces that require significant thermal energy to overcome . The flash point of 160.2±22.3 °C indicates that the compound has a low volatility and poses minimal fire hazard under normal conditions .

Chemical Properties

The partition coefficient (LogP) of 2-(4-(Hydroxymethyl)phenoxy)ethanol is approximately -0.03, indicating a slightly hydrophilic nature . This property suggests the compound would have moderate water solubility while maintaining some lipophilic character. The presence of two hydroxyl groups makes the compound capable of participating in hydrogen bonding, which influences its solubility in various solvents and potential interactions with biological systems.

Table 1: Physical and Chemical Properties of 2-(4-(Hydroxymethyl)phenoxy)ethanol

PropertyValueReference
Molecular FormulaC₉H₁₂O₃
Molecular Weight168.19 g/mol
Density1.2±0.1 g/cm³
Boiling Point341.2±22.0 °C at 760 mmHg
Flash Point160.2±22.3 °C
LogP-0.03

Comparative Analysis with Related Compounds

Structural Analogues

2-(4-(Hydroxymethyl)phenoxy)ethanol shares structural similarities with several related compounds, including 2-phenoxyethanol and 2-(4-(hydroxymethyl)phenyl)ethanol. 2-Phenoxyethanol lacks the hydroxymethyl group at the para position but maintains the core phenoxy ethanol structure . This structural difference results in distinct physical properties and potentially different biological activities between the compounds.

Metabolic Considerations

While direct metabolic data for 2-(4-(Hydroxymethyl)phenoxy)ethanol is limited in the available literature, insights can be drawn from studies on related compounds. Research on 2-phenoxyethanol metabolism has shown that it undergoes extensive biotransformation in humans, with phenoxyacetic acid (PhAA) and 4-hydroxyphenoxyacetic acid (4-OH-PhAA) identified as the main metabolites following both oral and dermal exposure . These metabolites are efficiently excreted via urine, with approximately 77% and 12% of an orally administered dose eliminated as PhAA and 4-OH-PhAA, respectively, within 48 hours . Given the structural similarities, 2-(4-(Hydroxymethyl)phenoxy)ethanol might undergo comparable metabolic pathways, though the presence of the additional hydroxymethyl group could influence both the rate and route of metabolism.

If 2-(4-(Hydroxymethyl)phenoxy)ethanol follows similar metabolic patterns to 2-phenoxyethanol, it might undergo rapid absorption following exposure, with relatively swift elimination primarily through urinary excretion . The pharmacokinetic parameters observed for 2-phenoxyethanol, such as the maximum excretion rate and half-life, could serve as preliminary reference points for estimating the toxicokinetic behavior of 2-(4-(Hydroxymethyl)phenoxy)ethanol, although direct studies would be necessary for confirmation.

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